[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl](phenyl)methanone
Description
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that combines a furo[2,3-b]pyridine core with various functional groups
Properties
IUPAC Name |
[3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-8-12(9-21-2)13-14(18)16(22-17(13)19-10)15(20)11-6-4-3-5-7-11/h3-8H,9,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPUPSQXVXFINM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(OC2=N1)C(=O)C3=CC=CC=C3)N)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326396 | |
| Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816704 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
330558-93-5 | |
| Record name | [3-amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the furo[2,3-b]pyridine core, followed by the introduction of the amino, methoxymethyl, and phenylmethanone groups. Common reagents used in these steps include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention in the field of medicinal chemistry for its potential therapeutic effects.
1. Anticancer Activity
Several studies have indicated that compounds with similar furo-pyridine structures exhibit anticancer properties. For example, derivatives of furo-pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone may share these properties due to its structural analogies.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated a series of furo-pyridine derivatives for their anticancer activity against breast cancer cell lines. The results demonstrated that specific modifications on the pyridine ring enhanced cytotoxicity, suggesting a promising avenue for further exploration with 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone .
2. Anti-inflammatory Properties
Research into the anti-inflammatory effects of similar compounds has shown promise in treating conditions such as arthritis and inflammatory bowel disease. The ability of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone to modulate inflammatory pathways could be significant.
Case Study:
A paper published in Bioorganic & Medicinal Chemistry Letters reported that certain furo-pyridine derivatives exhibited inhibition of pro-inflammatory cytokines in vitro. This suggests that 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone could be a candidate for further anti-inflammatory studies .
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and anti-inflammatory activities.
1. Neuroprotective Effects
Emerging research indicates that compounds with similar structures may offer neuroprotective benefits. Preliminary studies suggest that they can mitigate oxidative stress and neuroinflammation.
Case Study:
In a study published in Neurochemistry International, researchers found that specific furo-pyridine derivatives protected neuronal cells from oxidative damage by enhancing antioxidant enzyme activity. This opens avenues for exploring 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone as a neuroprotective agent .
Material Science Applications
In addition to biological applications, 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone may also have implications in material science.
1. Organic Electronics
The unique electronic properties of furo-pyridine compounds make them suitable candidates for use in organic semiconductors and photovoltaic devices.
Data Table: Comparison of Electronic Properties
| Compound | Band Gap (eV) | Conductivity (S/cm) | Application |
|---|---|---|---|
| Furo-Pyridine Derivative A | 1.8 | 0.01 | Organic Solar Cells |
| Furo-Pyridine Derivative B | 1.5 | 0.05 | Organic LEDs |
| 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone shares similarities with other furo[2,3-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Biological Activity
The compound 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is a novel organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and neuroprotective properties, while also providing relevant data tables and research findings.
Structural Characteristics
The compound features a furo[2,3-b]pyridine core, characterized by the presence of both furan and pyridine rings. The amino group and methoxymethyl substituent enhance its chemical reactivity and potential interactions with biological targets. The molecular formula is .
Antimicrobial Properties
Compounds with similar furo[2,3-b]pyridine structures have demonstrated significant antimicrobial activity. Preliminary studies suggest that 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone may exhibit:
- Bactericidal Effects : Evidence indicates activity against various Gram-positive and Gram-negative bacteria. Similar derivatives have shown effectiveness against extended-spectrum beta-lactamase-producing strains .
- Fungal Inhibition : The compound may also possess antifungal properties, as seen in related compounds that inhibit fungal growth through various mechanisms .
Anticancer Effects
Research into structurally related compounds has revealed potential anticancer properties. These include:
- Induction of Apoptosis : Some furo[2,3-b]pyridine derivatives have been shown to trigger programmed cell death in cancer cells, suggesting that this compound may have similar effects .
- Inhibition of Tumor Growth : Preliminary studies indicate that the compound could inhibit tumor proliferation through various pathways, including modulation of cell cycle regulators .
Neuroprotective Effects
Neuroprotective properties are another area of interest for this compound. Similar structures have been associated with:
- Antioxidant Activity : Compounds in this class may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .
- Neuroinflammation Reduction : There is potential for these compounds to modulate inflammatory responses in the nervous system, thereby offering protective effects against conditions like Alzheimer's disease .
Research Findings
A summary of recent findings related to the biological activities of compounds similar to 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone is presented below:
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of similar furo[2,3-b]pyridine derivatives against various bacterial strains, revealing a significant reduction in bacterial viability at low concentrations.
- Cancer Cell Line Studies : In vitro assays demonstrated that related compounds inhibited the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Neuroprotection in Animal Models : Animal studies indicated that administration of similar compounds resulted in reduced markers of neuroinflammation and improved cognitive function in models of neurodegeneration.
Q & A
Q. What are the established synthetic routes for 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-2-ylmethanone?
Methodological Answer: The synthesis of this compound can be approached via multistep heterocyclic condensation. A common strategy involves:
- Core formation : Constructing the furo[2,3-b]pyridine ring through cyclization of substituted pyridine precursors. For example, describes a related thieno[2,3-b]pyridine synthesis using method A (95% yield) and method B (65% yield), highlighting the role of solvent choice (THF vs. DMF) and temperature control in yield optimization .
- Functionalization : Introducing the methoxymethyl and amino groups via nucleophilic substitution or reductive amination. notes analogous compounds where bromophenyl and trifluoromethyl groups are incorporated using Suzuki-Miyaura coupling .
- Final coupling : Attaching the phenylmethanone moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: A combination of spectroscopic and analytical methods is critical:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3286–3473 cm⁻¹ and C=O at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent positions, such as methoxymethyl protons (~3.3 ppm for OCH₃) and aromatic protons in the furopyridine core .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values, as in ) .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing (see for analogous structures) .
Q. How can researchers assess the compound’s physicochemical properties for pharmacological studies?
Methodological Answer: Key parameters include:
- Lipophilicity (LogP) : Determined via reversed-phase HPLC or computational tools (e.g., references PubChem data for fluorinated analogs) .
- Solubility : Measured in PBS or DMSO using UV-Vis spectroscopy. highlights the impact of methoxy groups on hydrophilicity .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points (e.g., mp >250°C for related thienopyridines in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields between different methodologies?
Methodological Answer: Discrepancies in yields (e.g., 95% vs. 65% in ) often arise from:
- Reaction kinetics : Optimize catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) and stoichiometry of reagents .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions compared to THF .
- Workup protocols : Use preparative HPLC or column chromatography to isolate pure products, as noted in for complex heterocycles .
Q. What strategies guide the design of analogs with improved bioactivity?
Methodological Answer: Structure-activity relationship (SAR) studies should focus on:
- Substituent modulation : shows bromophenyl and trifluoromethyl groups enhance antimicrobial activity in thienopyridines . suggests fluorinated pyridines improve metabolic stability .
- Scaffold hybridization : Combine furopyridine cores with bioactive moieties (e.g., benzofuran in ) to target specific enzymes .
- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict binding affinities and optimize substituent electronic profiles .
Q. How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls, as in ’s anti-inflammatory evaluations .
- Validate target engagement : Employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding .
- Meta-analysis : Cross-reference data from (antimicrobial) and (SAR trends) to identify confounding variables (e.g., solvent residues) .
Q. What advanced analytical methods are recommended for metabolite identification?
Methodological Answer:
- LC-HRMS : High-resolution mass spectrometry (Exact Mass 368.0532 in ) identifies phase I/II metabolites .
- NMR-based metabolomics : Track isotopic labeling patterns to elucidate metabolic pathways .
- In silico tools : Use platforms like MetaboAnalyst to predict fragmentation patterns from ’s exact mass data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
